Cas no 2158267-87-7 (4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline)

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
- BrC1=CN=CC2=CC(=C(C=C12)C(F)F)C=1C=NN(C=1)C
- AKOS037651384
- SCHEMBL19643965
- D76444
- Isoquinoline, 4-bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)-
- GGOWKGWDVSXOHY-UHFFFAOYSA-N
- 2158267-87-7
- DB-380777
- CS-0104736
- 4-bromo-6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline
- CS-16811
-
- インチ: 1S/C14H10BrF2N3/c1-20-7-9(5-19-20)10-2-8-4-18-6-13(15)11(8)3-12(10)14(16)17/h2-7,14H,1H3
- InChIKey: GGOWKGWDVSXOHY-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2C=C(C3C=NN(C)C=3)C(C(F)F)=CC=21
計算された属性
- 精确分子量: 337.00262g/mol
- 同位素质量: 337.00262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 30.7
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331185-1g |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 95%+ | 1g |
$7207 | 2021-08-18 | |
ChemScence | CS-0104736-100mg |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 96.60% | 100mg |
$1410.0 | 2022-04-02 | |
Chemenu | CM331185-100mg |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 95%+ | 100mg |
$1538 | 2024-07-18 | |
1PlusChem | 1P01WZZD-250mg |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 97% | 250mg |
$2552.00 | 2023-12-19 | |
Chemenu | CM331185-1g |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 95%+ | 1g |
$5544 | 2024-07-18 | |
Aaron | AR01X07P-100mg |
4-Bromo-6-(Difluoromethyl)-7-(1-Methyl-1H-Pyrazol-4-Yl)Isoquinoline |
2158267-87-7 | 96% | 100mg |
$1387.00 | 2025-02-12 | |
Aaron | AR01X07P-250mg |
4-Bromo-6-(Difluoromethyl)-7-(1-Methyl-1H-Pyrazol-4-Yl)Isoquinoline |
2158267-87-7 | 96% | 250mg |
$2316.00 | 2025-02-12 | |
ChemScence | CS-0104736-1g |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 96.60% | 1g |
$5148.0 | 2022-04-02 | |
Chemenu | CM331185-100mg |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 95%+ | 100mg |
$2333 | 2021-08-18 | |
Chemenu | CM331185-250mg |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline |
2158267-87-7 | 95%+ | 250mg |
$3618 | 2021-08-18 |
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinolineに関する追加情報
Comprehensive Overview of 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7)
The compound 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of a difluoromethyl group and a pyrazole ring, make it a valuable intermediate for the synthesis of novel bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anticancer agents.
One of the key reasons for the growing interest in 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is its role in addressing drug resistance, a major challenge in modern medicine. The incorporation of fluorine atoms, as seen in the difluoromethyl moiety, is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. This aligns with the current trend in precision medicine, where researchers are focusing on designing molecules with improved pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound is also being explored in agrochemical research. The isoquinoline scaffold is known for its versatility, and modifications such as the introduction of a bromo substituent can lead to compounds with herbicidal or fungicidal activity. Given the increasing demand for sustainable crop protection solutions, 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline could play a pivotal role in the development of next-generation agrochemicals.
The synthesis of 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions, including cross-coupling and halogenation processes. These methods are widely discussed in academic literature and are of interest to chemists working on structure-activity relationship (SAR) studies. The compound’s CAS number 2158267-87-7 serves as a unique identifier, ensuring accurate referencing in scientific databases and regulatory documents.
From a commercial perspective, the demand for 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is driven by its potential in high-throughput screening (HTS) and fragment-based drug design. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing this compound to expand their libraries of small-molecule inhibitors. Its compatibility with combinatorial chemistry techniques further enhances its appeal in early-stage drug development.
Environmental and safety considerations are also critical when working with 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline. While it is not classified as a hazardous material, proper handling and disposal protocols must be followed to minimize any potential risks. Researchers are encouraged to consult Safety Data Sheets (SDS) and adhere to Good Laboratory Practices (GLP) when using this compound in experiments.
In summary, 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7) represents a promising building block in both pharmaceutical and agrochemical research. Its structural complexity and functional diversity make it a valuable tool for scientists aiming to tackle some of the most pressing challenges in healthcare and agriculture. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research endeavors.
2158267-87-7 (4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline) Related Products
- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 767-77-1(2,3,5-Trimethylaniline)
- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)
- 2166818-50-2(8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 903186-33-4(2-2-amino-5-(4-chlorophenyl)pyrimidin-4-yl-5-(3-methylbut-2-en-1-yl)oxyphenol)
- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)




